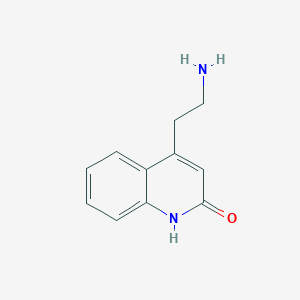

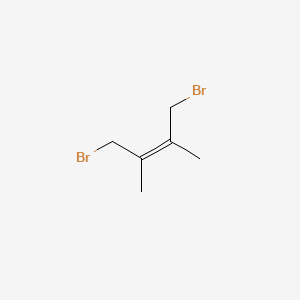

![molecular formula C5HBrClN3S B3318573 7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 1007128-71-3](/img/structure/B3318573.png)

7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine

Overview

Description

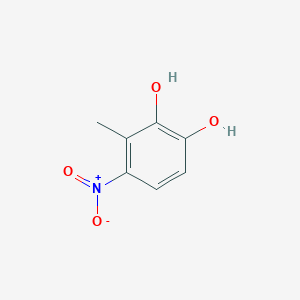

“7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine” is a compound with the molecular formula C5HBrClN3S . It is used as an electron-deficient group for organic electronic applications .

Synthesis Analysis

The synthesis of a similar compound, a thiadiazolo[3,4-c]pyridine-based donor-acceptor (D-A) copolymer, was achieved by Stille polymerization reaction . The first step involves bromination of 3,4-diaminopyridine with 48% hydrobromic acid, resulting in the formation of 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to obtain 7-bromo-4-chloro [1,2,5]thiadiazolo [3,4-c]pyridine .Chemical Reactions Analysis

“7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine” can undergo various chemical reactions. For instance, it has been found to exhibit versatility and selectivity towards aromatic nucleophilic substitution, with new compounds synthesized using different nucleophiles (alcohols, amines, and thiols) .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine” can be inferred from related studies. For instance, a thiadiazolo[3,4-c]pyridine-based copolymer was found to have strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels .Scientific Research Applications

Synthesis of Chromophores

The compound is used in the synthesis of chromophores, which are widely employed to design effective materials with useful electronic properties . It is regioselectively obtained by the Heck reaction of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline .

Organic Field-Effect Transistors (OFETs)

The compound is used in the synthesis of a novel thiadiazolo[3,4-c]pyridine based donor-acceptor (D-A) copolymer, which is used in organic field-effect transistors (OFETs) . The copolymer has strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels .

Dye Sensitized Solar Cells (DSSCs)

The compound is used in the synthesis of panchromatic organic for dye sensitized solar cells (DSSCs) . It is used in the synthesis of photoactive acceptor part in low band gap conjugated polymers and oligomers for high performance OPV devices .

Bulk Heterojunction Solar Cells (BHJ)

The compound is used in bulk heterojunction solar cells (BHJ) . These are a type of solar cell where the active layer comprises a mixture of donor and acceptor materials, creating a bulk heterojunction that is optimized for charge separation .

N-Type Organic Field-Effect Transistors

The compound is used in n-type organic field-effect transistors . These are a type of transistor that uses an electric field to control the electrical behavior of the device .

6. Near Infrared Absorption and Emissions Materials The compound is used in near infrared absorption and emissions materials . These materials absorb light in the near-infrared region of the electromagnetic spectrum and emit light in a different wavelength .

Electrochromic Materials

The compound is used in electrochromic materials . These are materials that change color when an electric charge is applied .

Future Directions

“7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine” and related compounds have potential applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . Future research could focus on optimizing their properties for these applications and exploring new ones.

Mechanism of Action

Target of Action

It is known that this compound is a thiadiazolo[3,4-c]pyridine-based material . Thiadiazolo[3,4-c]pyridine compounds are often used as electron-deficient groups in organic electronic applications .

Mode of Action

It is known that thiadiazolo[3,4-c]pyridine compounds, due to their electron-deficient nature, can interact with electron-rich donor molecules . This interaction can result in changes in the electronic properties of the system, which can be exploited in various electronic applications .

Biochemical Pathways

Given its use in organic electronic applications, it is likely that this compound affects pathways related to electron transfer and conductivity .

Result of Action

It is known that thiadiazolo[3,4-c]pyridine compounds can alter the electronic properties of a system when they interact with electron-rich donor molecules . This can result in changes in conductivity, which can be exploited in various electronic applications .

Action Environment

The action of 7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine can be influenced by various environmental factors. For instance, the reaction of 4,7-dibromo[1,2,5]thiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline was facilitated in an aprotic dipolar solvent (DMF) and occurred much faster than in a less polar organic solvent (chloroform) . Additionally, the polymerization of a related compound was carried out at 105 °C under argon protection .

properties

IUPAC Name |

7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClN3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREKUZJHGQEURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=N1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230953 | |

| Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine | |

CAS RN |

1007128-71-3 | |

| Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007128-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

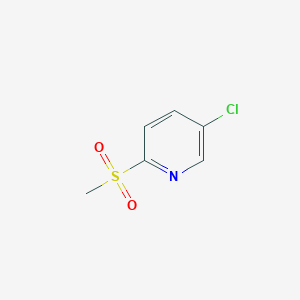

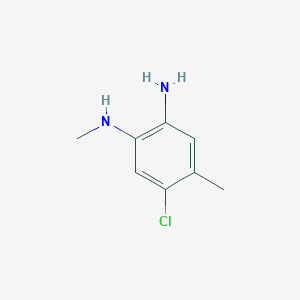

![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3318540.png)